N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 2549053-51-0
VCID: VC11814581
InChI: InChI=1S/C17H16F3NO2S/c18-17(19,20)12-5-2-1-4-11(12)15(22)21-10-16(23)8-3-6-14-13(16)7-9-24-14/h1-2,4-5,7,9,23H,3,6,8,10H2,(H,21,22)
SMILES: C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Molecular Formula: C17H16F3NO2S
Molecular Weight: 355.4 g/mol

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide

CAS No.: 2549053-51-0

Cat. No.: VC11814581

Molecular Formula: C17H16F3NO2S

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide - 2549053-51-0

Specification

CAS No. 2549053-51-0
Molecular Formula C17H16F3NO2S
Molecular Weight 355.4 g/mol
IUPAC Name N-[(4-hydroxy-6,7-dihydro-5H-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide
Standard InChI InChI=1S/C17H16F3NO2S/c18-17(19,20)12-5-2-1-4-11(12)15(22)21-10-16(23)8-3-6-14-13(16)7-9-24-14/h1-2,4-5,7,9,23H,3,6,8,10H2,(H,21,22)
Standard InChI Key NKERYHUVNJHJSK-UHFFFAOYSA-N
SMILES C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O
Canonical SMILES C1CC2=C(C=CS2)C(C1)(CNC(=O)C3=CC=CC=C3C(F)(F)F)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 4,5,6,7-tetrahydro-1-benzothiophene ring system, a partially saturated heterocycle containing a sulfur atom. At position 4 of this ring, a hydroxyl group (-OH) and a methylene bridge (-CH₂-) are present, linking the benzothiophene core to a 2-(trifluoromethyl)benzamide group. The trifluoromethyl (-CF₃) substituent on the benzamide enhances lipophilicity and metabolic stability, traits critical for drug-like properties .

Physicochemical Profile

Key physicochemical properties include:

PropertyValue
Molecular FormulaC₁₇H₁₆F₃NO₂S
Molecular Weight355.4 g/mol
CAS Number2549053-51-0
Hydrogen Bond Donors2 (amide NH, hydroxyl OH)
Hydrogen Bond Acceptors4 (amide O, hydroxyl O, S atom)
Topological Polar Surface Area~80 Ų (estimated)

The compound’s moderate polarity and balanced lipophilicity suggest potential for oral bioavailability, though experimental data on solubility and permeability remain unpublished .

Synthesis and Preparation

Synthetic Routes

The synthesis of N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-2-(trifluoromethyl)benzamide likely follows a multi-step protocol analogous to related benzothiophene derivatives :

  • Benzothiophene Core Formation: Cyclization of a thiophene precursor with a ketone or aldehyde under acidic conditions generates the 4,5,6,7-tetrahydro-1-benzothiophene ring.

  • Hydroxylation: Introduction of the hydroxyl group at position 4 via oxidation or selective reduction.

  • Methylene Bridging: Alkylation or reductive amination to attach the methylene group to the hydroxylated benzothiophene.

  • Amide Coupling: Reaction of the intermediate with 2-(trifluoromethyl)benzoic acid using coupling agents such as HATU or EDC in the presence of a base like DIPEA.

A hypothetical reaction scheme is summarized below:

StepReaction TypeReagents/Conditions
1CyclizationH₂SO₄, 80–100°C
2OxidationKMnO₄, H₂O, 25°C
3Reductive AminationNaBH₃CN, MeOH, rt
4Amide Formation2-(Trifluoromethyl)benzoyl chloride, Et₃N, DCM

Industrial Scalability

Industrial production would require optimization for yield and purity. Continuous flow reactors could enhance efficiency during cyclization and amidation steps, while crystallization or chromatography would purify the final product .

Research Gaps and Future Directions

Priority Research Areas

  • Synthesis and Characterization: Confirm the compound’s structure via NMR and X-ray crystallography.

  • In Vitro Profiling: Evaluate RORγt modulation, cytotoxicity, and selectivity against related nuclear receptors.

  • Pharmacokinetic Studies: Assess solubility, metabolic stability (e.g., microsomal assays), and permeability (Caco-2/MDR1-MDCKII models) .

Clinical Translation Challenges

  • Metabolic Stability: The trifluoromethyl group may resist hepatic degradation but could generate toxic metabolites (e.g., trifluoroacetic acid).

  • Target Selectivity: Off-target effects on other nuclear receptors (e.g., RORα, PPARγ) must be ruled out .

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